Enhanced Power Conversion Efficiency in Organic Photovoltaics via 2-Butyloctyl Side Chains
In a direct comparison of small molecule acceptors (SMAs) differing only in the alkyl chain on the central nitrogen atom, the acceptor incorporating 2-butyloctyl (G6-BO) achieved a substantially higher power conversion efficiency (PCE) of 17.06% compared to the 2-ethylhexyl analog (G6-EH) [1]. The study found that the 2-butyloctyl chain effectively inhibits monomolecular and bimolecular recombination, improves molecular packing, and enhances exciton dissociation [1]. This demonstrates that the specific branched 2-butyloctyl substituent, which is the key structural feature of the precursor Tributyl[4-(2-butyloctyl)-2-thienyl]stannane, directly translates to superior photovoltaic performance in the final device.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
|---|---|
| Target Compound Data | 17.06% (G6-BO with 2-butyloctyl chains) |
| Comparator Or Baseline | G6-EH with 2-ethylhexyl chains (PCE not explicitly stated, but noted as inferior in performance) and G6-EHep with 3-ethylheptyl chains (PCE not explicitly stated, but noted as inducing unfavorable morphology) |
| Quantified Difference | G6-BO achieved the highest PCE among the three analogs tested. |
| Conditions | Organic solar cell devices fabricated with PM6 as the donor polymer. Binary device architecture. |
Why This Matters
For procurement, this data confirms that the 2-butyloctyl chain is not interchangeable; it is a performance-differentiating structural element essential for achieving state-of-the-art PCEs in OPV research and development.
- [1] Guo, Y., et al. (2023). Inner alkyl chain modulation of small molecular acceptors enables molecular packing optimization and efficient organic solar cells. ACS Publications. Pages 500-507. View Source
